((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid
Description
This compound features a brominated pyrimidine dione core (5-bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl) linked to a phosphorylated tetrahydrofuran-acetic acid moiety. The tetrahydrofuran ring with a hydroxyl group and phosphoryl-acetic acid tail likely contributes to solubility and interactions with phosphate-binding enzymes or receptors.
Properties
CAS No. |
107811-78-9 |
|---|---|
Molecular Formula |
C11H14BrN2O9P |
Molecular Weight |
429.11 g/mol |
IUPAC Name |
2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]acetic acid |
InChI |
InChI=1S/C11H14BrN2O9P/c12-5-2-14(11(19)13-10(5)18)8-1-6(15)7(23-8)3-22-24(20,21)4-9(16)17/h2,6-8,15H,1,3-4H2,(H,16,17)(H,20,21)(H,13,18,19)/t6-,7+,8+/m0/s1 |
InChI Key |
GKOHJLFOMVUMNR-XLPZGREQSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)Br)COP(=O)(CC(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid typically involves multiple steps, starting with the bromination of uracil derivatives. The brominated uracil is then subjected to a series of reactions, including hydroxylation and phosphorylation, to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts such as triethylamine and solvents like dimethylformamide (DMF) to optimize yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Purification methods such as recrystallization and column chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The brominated pyrimidine ring can be reduced to form different derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the bromine atom can produce a wide range of functionalized pyrimidine derivatives .
Scientific Research Applications
((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid is a complex organic molecule that includes bromine, hydroxyl, and phosphonate functional groups. The pyrimidine ring and tetrahydrofuran within its structure suggest potential medicinal or pharmacological properties, making it a subject of interest in medicinal chemistry.
Potential Applications
The potential applications of this compound span various fields, including:
- Drug Development The compound can be used in the synthesis of antiviral and anticancer drugs.
- Research It can be utilized as a research tool to study enzyme inhibition and nucleic acid biochemistry.
- Pharmaceuticals This compound may be a component in novel therapeutic agents.
Interaction studies are vital for clarifying the biological mechanisms of this compound.
Structural Similarities and Biological Activities
Several compounds share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Acyclovir | Purine analog | Antiviral |
| Ribavirin | Nucleoside analog | Antiviral |
Mechanism of Action
The mechanism of action of ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid involves its interaction with specific molecular targets. The brominated pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. The phosphoryl group can interact with proteins, modulating their activity and function. These interactions can lead to various biological effects, including inhibition of viral replication and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analog: ((5-(6-Amino-5-bromo-2-oxo-1,2,3,6-tetrahydro-pyridin-3-yl)-3,4-dihydroxy-tetrahydro-furan-2-ylmethoxy)hydroxyphosphoryl)acetic Acid
- Key Differences: Pyrimidine vs. Pyridine Core: The pyridine ring in this analog lacks the dioxo groups, reducing hydrogen-bonding capacity but introducing an amino group for enhanced solubility and nucleophilic reactivity. Additional Hydroxyl Groups: The tetrahydrofuran moiety has 3,4-dihydroxy substituents, increasing hydrophilicity compared to the target compound’s single hydroxyl group.
Fluorinated Analog: (5-Fluoro-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-acetic Acid
- Key Differences: Halogen Substitution: Fluorine replaces bromine, reducing steric bulk and increasing electronegativity. Simplified Structure: Lacks the phosphorylated tetrahydrofuran tail, limiting interactions with phosphate-binding domains.
- Implications : The smaller fluorine atom may improve membrane permeability, while the absence of the phosphoryl group narrows its mechanism of action to pyrimidine dione-specific targets .
Oxadiazole-containing Analog: [5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic Acid
- Key Differences :
- Oxadiazole Ring : Replaces the pyrimidine dione core, introducing a bioisostere for esters/amides. This may enhance metabolic stability but reduce aromatic stacking interactions.
- Furan vs. Tetrahydrofuran : The planar furan ring lacks hydroxyl groups, decreasing solubility and altering conformational flexibility.
- Implications : The oxadiazole’s electron-withdrawing nature could modulate acidity of the acetic acid group, affecting ionic interactions in biological systems .
Formyl-substituted Analog: (2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-2,3,4,5-tetrahydrofuran-2-one
- Key Differences: Formyl Group: Introduces a reactive aldehyde at the pyrimidine’s 5-position, enabling nucleophilic addition reactions absent in the brominated target compound.
- Implications : The formyl group’s reactivity may limit in vivo stability, necessitating prodrug strategies for therapeutic use .
Comparative Data Table
Research Findings and Implications
- Target Specificity : The brominated pyrimidine dione core in the target compound likely favors interactions with thymidylate synthase or DNA repair enzymes, analogous to 5-fluorouracil derivatives .
- Metabolic Stability : Bromine’s larger size may slow cytochrome P450-mediated degradation compared to fluorine, though the phosphoryl group could be susceptible to phosphatase cleavage .
- Solubility vs. Permeability : The phosphoryl-acetic acid moiety enhances solubility but may limit cellular uptake, whereas fluorinated or lipophilic analogs (e.g., acetoxy-substituted) might prioritize permeability .
Biological Activity
The compound ((5-(5-Bromo-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-3-hydroxy-tetrahydro-furan-2-ylmethoxy)-hydroxy-phosphoryl)-acetic acid, also referred to as C11H14BrN2O9P, has garnered attention for its potential biological activities. This article reviews its biological activity, including anti-inflammatory properties, enzyme inhibition, and receptor interactions.
Chemical Structure and Properties
The compound's structure incorporates a brominated pyrimidine derivative linked to a tetrahydrofuran moiety and a phosphorylated acetic acid. The molecular formula is C11H14BrN2O9P with a molecular weight of 399.1 g/mol. Its unique structure suggests potential interactions with various biological targets.
Anti-inflammatory Activity
Research indicates that compounds similar to the one often exhibit anti-inflammatory properties. For instance, studies on related pyrimidine derivatives have shown significant inhibition of inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines (RAW264.7) without cytotoxic effects . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX-2) is also noted as a mechanism through which these compounds exert anti-inflammatory effects.
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown binding affinity towards glutamate receptors (ionotropic), with Ki values ranging from 9.10 nM to 457 nM across different receptor subtypes . Such activity suggests its potential role in modulating neurotransmission and could be relevant in neurological disorders.
In Vitro Studies
In vitro studies have demonstrated that the compound significantly reduces the secretion of inflammatory mediators in macrophages. The MTT assay indicated that concentrations up to 160 μM did not adversely affect cell viability, supporting its safety profile in cellular models .
Table 1: Summary of Biological Activities
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the brominated pyrimidine scaffold can enhance biological activity. For example, substituents that improve electron density at specific positions have been associated with increased anti-inflammatory efficacy .
Q & A
Basic Research Question: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and phosphorylation. Key optimizations include:
- Solvent Selection : Use polar aprotic solvents (e.g., dimethylformamide) to enhance intermediate stability during pyrimidine ring formation .
- Catalyst Use : Employ palladium-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling to attach brominated pyrimidine moieties, ensuring reaction temperatures are maintained at 80–100°C .
- Chromatographic Purification : Utilize gradient elution (hexane/acetone) to isolate the final product and remove unreacted starting materials .
Advanced Research Question: What experimental strategies are recommended to resolve contradictions in reported crystallographic data for related pyrimidine derivatives?
Methodological Answer:
Discrepancies in crystal data (e.g., unit cell parameters) can arise from polymorphic variations or solvate formation. To address this:
- X-ray Diffraction (XRD) : Perform single-crystal XRD under controlled humidity to confirm orthorhombic symmetry (space group P2₁2₁2₁) and compare bond angles with published datasets .
- Thermogravimetric Analysis (TGA) : Identify solvent loss events that may alter crystallographic measurements .
- Computational Validation : Use density functional theory (DFT) to model molecular packing and validate experimental lattice parameters .
Basic Research Question: How should researchers handle stability challenges during storage and handling of this compound?
Methodological Answer:
The compound’s instability under ambient conditions necessitates:
- Storage Conditions : Store at –20°C in amber vials to prevent photodegradation of the brominated pyrimidine core .
- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the phosphoester bond .
- Handling Protocols : Work under inert atmospheres (N₂/Ar) during synthesis to minimize oxidative side reactions .
Advanced Research Question: What mechanistic insights explain the reactivity of the brominated pyrimidine moiety in cross-coupling reactions?
Methodological Answer:
The 5-bromo group on the pyrimidine ring acts as an electrophilic site for palladium-catalyzed cross-coupling:
- Oxidative Addition : Pd⁰ complexes insert into the C–Br bond, forming a Pd(II) intermediate .
- Electronic Effects : Electron-withdrawing groups (e.g., 2,4-dioxo) enhance Br leaving-group ability, accelerating transmetallation with boronic acids .
- Steric Considerations : Substituents on the tetrahydrofuran ring may hinder catalyst access; mitigate this by using bulky ligands (e.g., SPhos) to improve regioselectivity .
Basic Research Question: What analytical techniques are most effective for assessing the purity of this compound?
Methodological Answer:
- HPLC-MS : Use C18 columns with a mobile phase of 0.1% formic acid in acetonitrile/water to detect impurities (e.g., de-brominated byproducts) .
- NMR Spectroscopy : Compare ¹H/¹³C NMR shifts with reference data (e.g., δ ~10.5 ppm for the pyrimidine C=O groups) to confirm structural integrity .
- Elemental Analysis : Validate bromine content (theoretical ~12%) to ensure stoichiometric accuracy .
Advanced Research Question: How can researchers elucidate the compound’s conformational dynamics in solution?
Methodological Answer:
- Variable-Temperature NMR : Monitor coalescence of diastereotopic protons on the tetrahydrofuran ring to estimate energy barriers for ring puckering .
- Molecular Dynamics Simulations : Parameterize force fields using crystallographic data to model solvent-dependent conformational changes .
- Circular Dichroism (CD) : Track optical activity changes in chiral centers (e.g., 3-hydroxy group) under pH titration to map protonation-dependent conformers .
Basic Research Question: What safety protocols are critical when working with this compound’s reactive intermediates?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact with brominated intermediates (GHS Category 2B) .
- Ventilation : Use fume hoods during phosphorylation steps to avoid inhalation of acetic anhydride vapors .
- Waste Disposal : Quench residual bromine with sodium thiosulfate before disposal to prevent environmental release .
Advanced Research Question: How do steric and electronic factors influence the compound’s binding affinity in biological assays?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically modify the phosphoacetic acid side chain to evaluate electrostatic interactions with target enzymes .
- Docking Simulations : Use software like AutoDock to predict binding poses, focusing on hydrogen bonds between the 3-hydroxy group and catalytic residues .
- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes upon binding to validate computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
